2-(1,3-Benzothiazol-2-ylthio)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

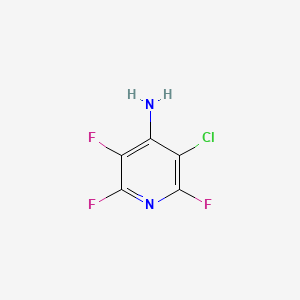

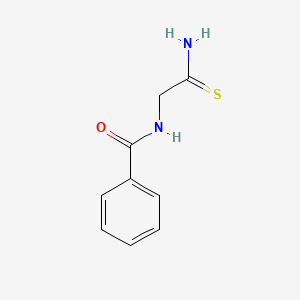

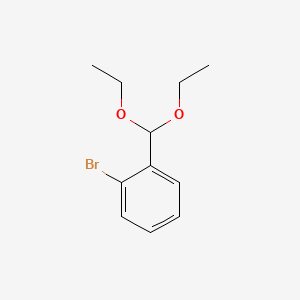

“2-(1,3-Benzothiazol-2-ylthio)propanohydrazide” is a chemical compound with the molecular formula C10H11N3OS2 and a molecular weight of 253.35 . It is used in proteomics research .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

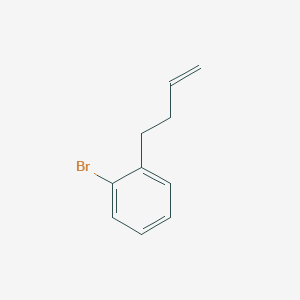

The molecular structure of “2-(1,3-Benzothiazol-2-ylthio)propanohydrazide” consists of a benzothiazole ring attached to a propanohydrazide group via a sulfur atom .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

The benzothiazole moiety is a cornerstone in pharmaceutical chemistry due to its structural diversity and pharmacological properties. Specifically, 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide derivatives have been explored for their potential as biologically active compounds . They are investigated for novel therapeutics, particularly because modifications at the 2nd position of benzothiazole can induce significant changes in biological activity .

Antimicrobial and Antifungal Applications

Compounds derived from benzothiazole have shown promising antibacterial and antifungal activities. This makes 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide a valuable scaffold for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi .

Anti-inflammatory and Anti-oxidant Properties

Research has indicated that benzothiazole derivatives exhibit anti-inflammatory and anti-oxidant effects. This suggests that 2-(1,3-Benzothiazol-2-ylthio)propanohydrazide could be used in the treatment of inflammatory diseases and in the prevention of oxidative stress-related pathologies .

Anticancer Research

The compound’s derivatives are being studied for anti-proliferative and anti-tumor properties. This research is crucial for the development of new cancer treatments, especially in targeting specific cancer cell lines with minimal side effects .

Neurodegenerative Diseases

There is interest in benzothiazole derivatives for their potential use in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s. The ability to modify the benzothiazole structure and observe changes in biological activity provides a pathway for developing drugs that could alleviate symptoms or slow disease progression .

Proteomics Research

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide is also used in proteomics research . As a proteomics tool, it can help in understanding protein functions, interactions, and expressions, which is fundamental in comprehending biological processes and disease mechanisms .

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS2/c1-6(9(14)13-11)15-10-12-7-4-2-3-5-8(7)16-10/h2-6H,11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGBLLDTRYGTIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SC1=NC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393406 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylthio)propanohydrazide | |

CAS RN |

99055-98-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylthio)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)

![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)